molecular formula C11H15NO2 B2931933 Ethyl 2-methyl-2-(pyridin-2-yl)propanoate CAS No. 20092-97-1

Ethyl 2-methyl-2-(pyridin-2-yl)propanoate

Cat. No.: B2931933
CAS No.: 20092-97-1
M. Wt: 193.246
InChI Key: BMMYGYKRBVTVHD-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(pyridin-2-yl)propanoate is a chemical compound with the molecular formula C11H15NO2 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO2/c1-4-14-10(13)11(2,3)9-7-5-6-8-12-9/h5-8H,4H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 193.25 . .

Scientific Research Applications

Organic Synthesis and Catalysis

Ethyl 2-methyl-2-(pyridin-2-yl)propanoate serves as a key intermediate in organic synthesis, particularly in the formation of complex heterocyclic structures. For instance, it has been employed in the phosphine-catalyzed [4 + 2] annulation reactions to synthesize highly functionalized tetrahydropyridines. These compounds are formed with complete regioselectivity and exhibit potential for further chemical modifications (Zhu, Lan, & Kwon, 2003).

Polymer Science

In polymer science, derivatives of this compound have been utilized as protecting groups for carboxylic acids. This application is crucial for the synthesis of polymers with specific functional groups that can be selectively removed post-polymerization. This technique has shown significant utility in generating polymers with tailored properties for various applications, demonstrating the versatility of this compound in material science (Elladiou & Patrickios, 2012).

Chemical Kinetics and Combustion Research

Furthermore, this compound has been studied in the context of chemical kinetics, particularly in the pyrolysis of esters. Research in this area contributes to a better understanding of combustion processes and the development of biofuels. Studies comparing the pyrolysis behaviors of methyl and ethyl propanoate provide insights into the mechanisms of ester decomposition, which is vital for optimizing combustion efficiency and reducing emissions (Farooq, Davidson, Hanson, & Westbrook, 2014).

Antimicrobial and Imaging Agent Development

Moreover, this compound derivatives have been explored for their potential in medical applications, including as antimicrobial agents and imaging agents. For example, a novel dipeptide derivative linked to a triazole-pyridine moiety has shown promising antimicrobial activity and potential as a brain imaging agent in preclinical studies, highlighting the compound's potential in pharmaceutical research (Abdel-Ghany, Moustafa, Abdel-Bary, & Shamsel-Din, 2013).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

ethyl 2-methyl-2-pyridin-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-4-14-10(13)11(2,3)9-7-5-6-8-12-9/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMYGYKRBVTVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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